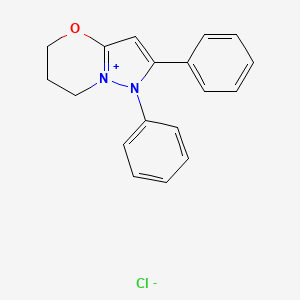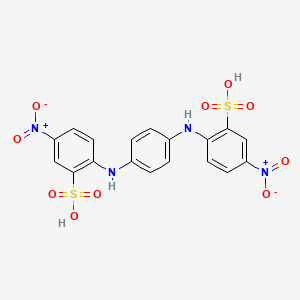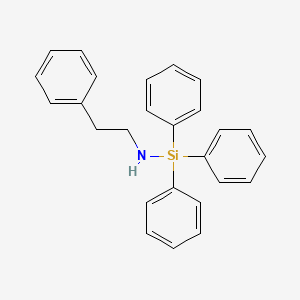
Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one N-(2-phenylethyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-(2-phenylethyl)amine under specific conditions. One common method includes the use of a catalyst such as platinum or palladium to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanol derivatives.
Reduction: Reduction reactions can modify the phenylethyl group or the phenyl rings.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Chemistry: In chemistry, Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is explored for its potential interactions with biological molecules, which could lead to the development of new drugs or diagnostic tools.
Medicine: In medicinal chemistry, Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: In industry, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The phenylethyl group can interact with various receptors or enzymes, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Triphenylsilane: Similar in structure but lacks the N-(2-phenylethyl) group.
Phenethylamine: Contains the phenylethyl group but lacks the silicon atom and phenyl groups.
Trimethylsilylamine: Contains a silicon atom bonded to three methyl groups and an amine group.
Uniqueness: Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is unique due to the combination of the phenylethyl group and the triphenylsilane structure. This combination imparts unique chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
80930-69-4 |
|---|---|
分子式 |
C26H25NSi |
分子量 |
379.6 g/mol |
IUPAC名 |
2-phenyl-N-triphenylsilylethanamine |
InChI |
InChI=1S/C26H25NSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2 |
InChIキー |
QMAKNIPNYWSYCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
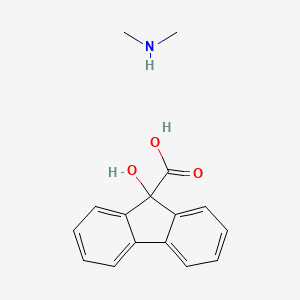
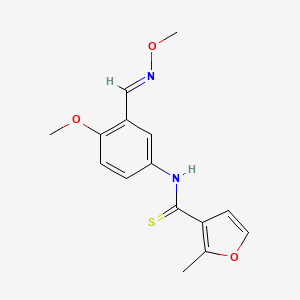
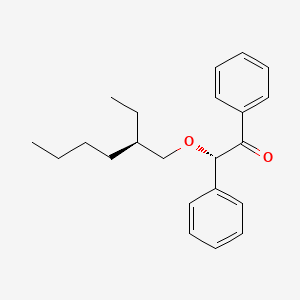

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
